molecular formula C15H22Cl2N2O B14794205 2-amino-N-[(2,4-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide

2-amino-N-[(2,4-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide

Cat. No.: B14794205
M. Wt: 317.3 g/mol
InChI Key: DIVCHQAEDONGEO-UHFFFAOYSA-N
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Description

2-amino-N-[(2,4-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide is a substituted amide featuring a 2,4-dichlorobenzyl group attached to a branched aliphatic amine. Its molecular formula is C₁₆H₂₁Cl₂N₂O, with a molecular weight of 340.26 g/mol. The compound’s structure includes:

  • A branched butanamide backbone with an isopropyl group (propan-2-yl) and a methyl substituent at the 3-position.
  • A primary amine group at the 2-position, enabling hydrogen bonding and salt formation.

This compound shares structural motifs with agrochemicals (e.g., triazole fungicides) and psychoactive substances, though its specific applications remain underexplored in the literature .

Properties

Molecular Formula

C15H22Cl2N2O

Molecular Weight

317.3 g/mol

IUPAC Name

2-amino-N-[(2,4-dichlorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide

InChI

InChI=1S/C15H22Cl2N2O/c1-9(2)14(18)15(20)19(10(3)4)8-11-5-6-12(16)7-13(11)17/h5-7,9-10,14H,8,18H2,1-4H3

InChI Key

DIVCHQAEDONGEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(CC1=C(C=C(C=C1)Cl)Cl)C(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2,4-dichlorobenzyl)-N-isopropyl-3-methylbutanamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Dichlorobenzyl Intermediate: The synthesis begins with the preparation of 2,4-dichlorobenzyl chloride from 2,4-dichlorotoluene through chlorination.

    Amidation Reaction: The dichlorobenzyl chloride is then reacted with an appropriate amine, such as isopropylamine, to form the intermediate N-(2,4-dichlorobenzyl)-N-isopropylamine.

    Coupling with Amino Acid Derivative: The intermediate is coupled with an amino acid derivative, such as (S)-3-methylbutanoic acid, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production of (S)-2-Amino-N-(2,4-dichlorobenzyl)-N-isopropyl-3-methylbutanamide may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to favor the desired reaction pathway.

    Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2,4-dichlorobenzyl)-N-isopropyl-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Thiols, amines.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the original compound.

    Reduction Products: Reduced derivatives with altered functional groups.

    Substitution Products: Compounds with substituted groups replacing the dichlorobenzyl moiety.

Scientific Research Applications

(S)-2-Amino-N-(2,4-dichlorobenzyl)-N-isopropyl-3-methylbutanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2,4-dichlorobenzyl)-N-isopropyl-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemicals

Propiconazole (CAS 60207-90-1)
  • Structure : Contains a 2,4-dichlorophenyl group linked to a triazole ring via a dioxolane moiety.
  • Key Differences :
    • Propiconazole includes a triazole ring , critical for antifungal activity, whereas the target compound lacks this heterocycle.
    • The target compound’s amide backbone contrasts with propiconazole’s ether and dioxolane linkages.
  • Activity : Propiconazole inhibits fungal ergosterol biosynthesis, while the target compound’s mechanism is unconfirmed .
Etaconazole (CAS 73790-28-0)
  • Structure : Similar to propiconazole but with an ethyl group instead of a propyl substituent.
  • Comparison : Both etaconazole and the target compound feature 2,4-dichlorophenyl groups , but etaconazole’s triazole ring enhances antifungal specificity. The target compound’s amine group may confer distinct solubility or reactivity .

Amide-Based Psychoactive Analogues

2-(2-(4-Chlorophenyl)acetamido)-3-methylbutanamide
  • Structure : A chlorophenylacetamide derivative with a methylbutanamide backbone.
  • Key Differences :
    • The 4-chlorophenyl group (vs. 2,4-dichlorophenyl) reduces steric hindrance and lipophilicity.
    • Lacks the isopropyl substitution present in the target compound.
  • Activity : Identified as a putative psychoactive substance, suggesting that halogenation and amide groups influence central nervous system interactions .
U-49900 (3,4-dichloro-N-(2-(diethylamino)cyclohexyl)-N-methylbenzamide)
  • Structure : A dichlorinated benzamide with a cyclohexylamine group.
  • Comparison :
    • Both compounds have dichlorinated aromatic rings , but U-49900’s tertiary amine and cyclohexyl group enhance opioid receptor binding.
    • The target compound’s primary amine and branched aliphatic chain may limit receptor affinity compared to U-49900 .

Crystallographic and Hydrogen-Bonding Comparisons

4-[(2,4-Dichlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]
  • Structure : A pyrazole derivative with a 2,4-dichlorophenyl group.
  • Crystallographic Data :
    • Bond lengths : C–Cl bonds average 1.73–1.76 Å , consistent with the target compound’s expected geometry.
    • Hydrogen bonding : The pyrazole’s hydroxyl group forms strong O–H···N bonds (2.65–2.80 Å), whereas the target compound’s amine may engage in N–H···O interactions .

Physicochemical Properties

Property Target Compound Propiconazole 2-(2-(4-Chlorophenyl)acetamido)-3-methylbutanamide
Molecular Weight 340.26 g/mol 342.22 g/mol 253.72 g/mol
Cl Substituents 2,4-dichloro 2,4-dichloro 4-chloro
Functional Groups Amide, primary amine Triazole, ether Amide
LogP (Predicted) ~3.5 (high lipophilicity) ~4.0 ~2.8

Research Findings and Implications

  • Agrochemical Potential: The 2,4-dichlorophenyl group is common in fungicides, suggesting possible antifungal activity. However, the absence of a triazole ring may limit efficacy compared to propiconazole .
  • Psychoactive Risk: Structural similarities to known opioids and psychoactive amides warrant further toxicological evaluation .
  • Crystallinity : The compound’s hydrogen-bonding capacity (via NH₂ and carbonyl groups) may influence crystallization behavior, as seen in related dichlorophenyl structures .

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